N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-6-9-19-14-8-7-13(18-24(21,22)12(2)3)10-15(14)23-11-17(4,5)16(19)20/h6-8,10,12,18H,1,9,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWZYHXCMEUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment:
Environmental factors (pH, temperature, presence of other molecules) influence drug efficacy and stability. For instance, pH affects ionization states, which impact solubility and binding affinity.
Remember, this compound’s behavior is like a complex dance—subtle movements lead to significant effects. If you stumble upon more detailed studies, please share them with us! 🧪🔬🌟
: Formation of oximes and hydrazones (video) | Khan Academy : A brief review of the biological potential of indole derivatives : PDBe: 5gwy - N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4- (BENZYLOXY)-4-OXO-1- { [ (3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE : ChemSpider: N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide is a synthetic compound with significant potential in pharmacological applications. Its complex structure suggests a variety of biological activities that warrant detailed exploration. This article reviews the existing literature on its biological activity, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 456.6 g/mol. Its structure includes a benzo[b][1,4]oxazepine core, which is known for its diverse biological activities. The sulfonamide group further enhances its solubility and potential interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, derivatives of oxazepine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The mechanism often involves the modulation of apoptosis and cell cycle regulation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and alteration of mitochondrial membrane potential.
- Case Studies : In vitro studies demonstrated that related oxazepine derivatives significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamide-containing compounds has been well-documented. The presence of the sulfonamide group in this compound suggests possible inhibition of pro-inflammatory cytokines.
- Research Findings : Studies have shown that related compounds can inhibit the expression of TNF-alpha and IL-6 in activated macrophages.
- Clinical Relevance : These findings suggest that this compound could be explored as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been explored extensively. Sulfonamides are known for their broad-spectrum antibacterial activity.
- In Vitro Studies : Preliminary studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Given the rise of antibiotic resistance, compounds like this one could serve as lead agents in developing new antimicrobial therapies.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide has been investigated for its potential as a kinase inhibitor . Preliminary studies indicate that it may interact with specific molecular targets within biological systems, such as enzymes and receptors involved in various signaling pathways. This interaction could lead to significant therapeutic effects in conditions related to ion channel modulation and other diseases .
Table 1: Potential Therapeutic Applications
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Therapy | Inhibition of specific kinases | Reduced tumor growth |
| Respiratory Disorders | Bronchodilatory effects | Improved airflow in asthmatic patients |
| Gastrointestinal Health | Ulcer healing properties | Reduced ulcer size and enhanced healing |
Pharmacology
In pharmacological studies, the compound has shown promise in pulmonology and immunopharmacology . It demonstrated bronchodilatory effects in animal models of bronchoconstriction, suggesting its potential as an anti-asthmatic medication . Additionally, it has been noted for its ability to reduce ulcer size and promote healing in gastrointestinal models .
Case Study: Bronchodilation Effects
In a study using animal models of asthma, this compound was administered to assess its ability to relax airway muscles. The results indicated significant improvements in respiratory function compared to control groups .
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows for the development of derivatives that could possess enhanced biological activities or new properties altogether .
Table 2: Structural Analogues and Their Properties
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-propyl)-tetrahydrobenzo[b][1,4]oxazepin | Similar oxazepine core | Different alkyl substitution |
| N-(5-benzyl)-tetrahydrobenzo[b][1,4]oxazepin | Benzyl substitution instead of allyl | Potentially different biological activity |
| N-(5-hydroxy)-tetrahydrobenzo[b][1,4]oxazepin | Hydroxyl functionalization | May exhibit different reactivity |
Comparison with Similar Compounds
Key Differences :
- Target Compound : Propane-2-sulfonamide substituent (aliphatic, simpler structure).
- Compound : 3-methyl-4-propoxybenzenesulfonamide (bulky aromatic substituent with ether and methyl groups).
- Compound : 2,4-difluorobenzenesulfonamide (fluorinated aromatic substituent).
The aliphatic sulfonamide in the target compound likely enhances solubility compared to the aromatic analogs, while fluorinated and propoxy-containing derivatives may exhibit higher lipophilicity and metabolic stability .
Physicochemical Properties
The fluorinated analog () has a confirmed molecular weight of 422.4 g/mol and a higher predicted LogP due to fluorine’s lipophilicity-enhancing effects .
Notes
Data Limitations : Direct physicochemical or biological data for the target compound is absent in the reviewed sources. Comparisons are inferred from structural analogs.
Synthetic Considerations : Synthesis of related sulfonamides () involves coupling reactions under reflux (e.g., MeOH/N₂H₄·H₂O), but conditions for the target compound remain undocumented .
Functional Group Impact : Fluorine and propoxy groups in analogs may enhance metabolic stability and membrane permeability, whereas aliphatic sulfonamides could favor solubility .
Q & A
Q. What are the critical synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves forming the benzo[b][1,4]oxazepine core and introducing the allyl and sulfonamide groups. Key challenges include avoiding side reactions (e.g., epimerization at stereocenters) and ensuring regioselectivity during sulfonamide coupling. Optimization strategies include:
- Using a base like triethylamine or pyridine to neutralize HCl during sulfonamide formation .
- Controlled temperature (0–5°C) during nucleophilic substitution to minimize byproducts.
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the oxazepine ring conformation (e.g., bond angles and torsion angles) .
- NMR spectroscopy : and NMR identify proton environments (e.g., allyl protons at δ 5.0–5.8 ppm) and sulfonamide connectivity.
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What in vitro assays are most relevant for preliminary evaluation of this compound’s biological activity?
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines.
- Controls : Include solvent-only controls and reference drugs (e.g., ciprofloxacin for antimicrobial assays) .
Q. What are the recommended protocols for assessing purity, and how can impurities be identified?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- LC-MS : Identifies impurities via fragmentation patterns (e.g., incomplete sulfonylation byproducts).
- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this sulfonamide derivative?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonamide group.
- Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Validate with experimental IC data .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Comparative assay standardization : Use identical cell lines, culture conditions, and endpoint measurements (e.g., ATP levels vs. cell counting).
- Purity verification : Re-analyze batches via HPLC to rule out impurity-driven effects.
- Dose-response curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify outliers .
Q. What strategies are effective for studying stereochemical outcomes in reactions involving the benzo[b][1,4]oxazepine core?
- Chiral chromatography : Use a Chiralpak IA column to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated spectra for absolute configuration assignment.
- X-ray crystallography : Resolve crystal structures of intermediates to track stereochemical integrity .
Q. How can structure-activity relationship (SAR) studies evaluate modifications on the allyl or sulfonamide groups?
- Allyl group modifications : Synthesize analogs with substituted allyl chains (e.g., propargyl, cyclopropyl) and test for changes in lipophilicity (logP) and potency .
- Sulfonamide substitutions : Replace propane-2-sulfonamide with aryl-sulfonamides and assess solubility and target binding via SPR (surface plasmon resonance).
- Data analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .
Q. What methodologies resolve conflicting crystallographic data on similar sulfonamide-containing heterocycles?
- High-resolution X-ray diffraction : Collect data at 100 K with synchrotron radiation to improve resolution (<0.8 Å).
- Neutron diffraction : Resolve hydrogen bonding networks (e.g., sulfonamide NH interactions) .
- CIF validation : Check for R-factor discrepancies and thermal motion outliers using checkCIF/PLATON .
Q. How can stability studies be designed to evaluate this compound under various storage conditions?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical monitoring : Track decomposition via HPLC peak area reduction and identify degradation products (e.g., hydrolysis of the oxazepine ring) .
- Storage recommendations : Use amber vials at −20°C under nitrogen to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
